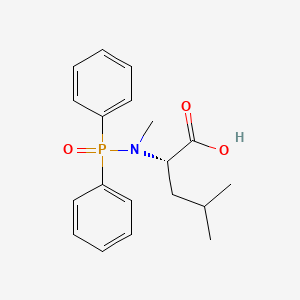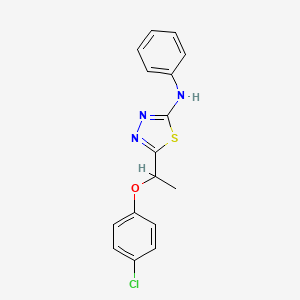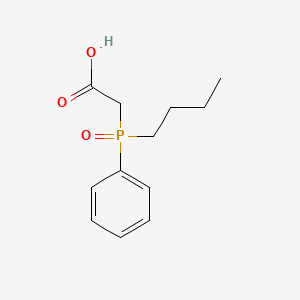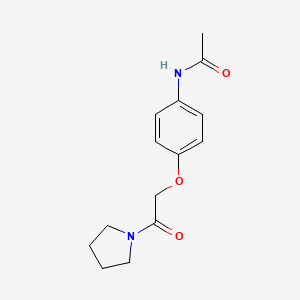![molecular formula C15H11ClN4 B12903185 Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]- CAS No. 6206-78-6](/img/structure/B12903185.png)
Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Chloro Group: The chloro group can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 4-chloroaniline in the presence of a suitable catalyst to form the Schiff base, 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Research: It is used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
作用機序
The mechanism of action of 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and phenyl group allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial, antifungal, or anticancer effects. The chloro group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)benzamide
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)phenylamine
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline derivatives
Uniqueness
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, while the chloro group provides additional sites for chemical modification. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6206-78-6 |
|---|---|
分子式 |
C15H11ClN4 |
分子量 |
282.73 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(2-phenyltriazol-4-yl)methanimine |
InChI |
InChI=1S/C15H11ClN4/c16-12-6-8-13(9-7-12)17-10-14-11-18-20(19-14)15-4-2-1-3-5-15/h1-11H |
InChIキー |
HGHZZYNXNYLHNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)


![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)



![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
